molecular formula C18H16ClNO2S B5544811 3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5544811
M. Wt: 345.8 g/mol
InChI Key: OUVQVVPQIMNLLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves regiospecific reactions, with the formation of specific isomers confirmed through advanced spectroscopic techniques and, in certain cases, unambiguously determined by single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009). Such processes highlight the meticulous approach required to synthesize and accurately identify the structure of complex molecules.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their chemical behavior. X-ray crystallography has been pivotal in determining the structure of related compounds, revealing how conformational differences and crystal packing influence molecular properties (Kumarasinghe, Hruby, & Nichol, 2009). Such analyses shed light on the three-dimensional arrangement of atoms within a molecule, which is essential for understanding its reactivity and interactions.

Chemical Reactions and Properties

The reactivity of a compound is governed by its functional groups and molecular structure. For instance, the synthesis of pyrroloindoles demonstrates the compound's potential to undergo cyclization reactions, a key reaction type for the construction of heterocyclic compounds (Kazembe & Taylor, 1980). These reactions are fundamental in organic synthesis, allowing for the creation of complex molecules from simpler precursors.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are directly influenced by its molecular structure. For example, the crystalline structure of related compounds and their hydrogen-bonding patterns provide insights into their stability and solubility (Xiang, 2005). These properties are crucial for the compound's application in various fields, including materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are key to understanding a compound's potential applications. The detailed mechanism of reactions involving similar compounds, including their interaction with nucleophiles and electrophiles, provides valuable insights into their chemical behavior (Sayed & Ali, 2007). These properties are essential for predicting how the compound will react in synthetic pathways and in potential industrial or pharmaceutical applications.

properties

IUPAC Name

3-[1-(3-chloro-4-methylphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c1-12-4-5-14(11-15(12)19)20-13(7-9-18(21)22)6-8-16(20)17-3-2-10-23-17/h2-6,8,10-11H,7,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVQVVPQIMNLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

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